molecular formula C15H17N2O3S- B1241778 (indol-3-yl)butanoyl-L-cysteine

(indol-3-yl)butanoyl-L-cysteine

Cat. No.: B1241778
M. Wt: 305.4 g/mol
InChI Key: LXMVSQPUILWDOQ-ZDUSSCGKSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(indol-3-yl)butanoyl-L-cysteine is a synthetic biochemical conjugate that integrates the structural features of an indole moiety with the amino acid L-cysteine. This molecular architecture makes it a compound of significant interest for advanced research applications, particularly in the fields of chemical biology and probe development. The indole ring system is a prevalent scaffold in bioactive molecules and natural products, known for its diverse interactions in biological systems . L-cysteine, a sulfur-containing amino acid, plays critical roles in cellular redox homeostasis, protein structure, and enzymatic function due to its reactive thiol group . The strategic combination of these components in this compound creates a novel tool for researchers. Indole-based compounds have demonstrated utility as molecular scaffolds for sensing and detecting biologically relevant species . Furthermore, research into related indole-3-butanoyl-polyethylenimine (IBP) nanostructures has revealed promising multifunctional biological activities, including commendable antimicrobial and anticancer properties in preliminary studies . This suggests potential pathways for exploring the mechanism of action of indole-conjugated compounds, which may involve interactions with cellular membranes or modulation of signaling pathways. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecular probes, or as a standard in analytical studies. Its structure, characterized by the molecular formula C₁₅H₁₈N₂O₃S, provides specific handles for further chemical modification and conjugation . This product is strictly for research use in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this and all chemical compounds with appropriate safety precautions.

Properties

Molecular Formula

C15H17N2O3S-

Molecular Weight

305.4 g/mol

IUPAC Name

(2R)-2-[4-(1H-indol-3-yl)butanoylamino]-3-sulfanylpropanoate

InChI

InChI=1S/C15H18N2O3S/c18-14(17-13(9-21)15(19)20)7-3-4-10-8-16-12-6-2-1-5-11(10)12/h1-2,5-6,8,13,16,21H,3-4,7,9H2,(H,17,18)(H,19,20)/p-1/t13-/m0/s1

InChI Key

LXMVSQPUILWDOQ-ZDUSSCGKSA-M

SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CS)C(=O)[O-]

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)N[C@@H](CS)C(=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CS)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

Tryptophan synthase, a bifunctional enzyme found in Escherichia coli and other microorganisms, catalyzes the final step of L-tryptophan biosynthesis by condensing indole-3-glycerol phosphate with L-serine. This enzyme’s promiscuity allows its adaptation for synthesizing (indol-3-yl)butanoyl-L-cysteine. The reaction involves two key substrates:

  • β-Substituted L-alanine derivatives : These serve as the cysteine backbone. For example, O-acetyl-L-serine or S-methyl-L-cysteine can act as precursors.

  • Indole-3-butanoyl donors : Indole-3-butanoyl phosphate or its thioester derivatives are synthesized separately and introduced into the reaction medium.

The enzyme facilitates nucleophilic substitution at the β-carbon of L-alanine derivatives, replacing the leaving group (e.g., acetate or methylthio) with the indole-3-butanoyl moiety. Pyridoxal phosphate (PLP) is required as a cofactor to stabilize the quinonoid intermediate during the reaction.

Optimization of Reaction Conditions

Key parameters for maximizing yield and purity include:

pH and Temperature

  • pH range : 7.5–9.0 (optimal activity at pH 8.5).

  • Temperature : 35–40°C, balancing enzyme activity and stability.

Additives for Enhanced Catalysis

Table 1 summarizes the effects of additives on reaction efficiency, as demonstrated in E. coli MT-10242 cultures:

AdditiveConcentration (g/L)L-Cysteine Yield (mM)
None (Control)067.2
1-Butanol10140.0
Butyl acetate5162.5
Methyl isobutyl ketone5167.0
Sodium dodecyl sulfate1160.9

Alcohols, ketones, and surfactants increase membrane permeability, enhancing substrate access to intracellular enzymes.

Post-Reaction Processing

  • Oxidation to L-cystine : Aeration converts L-cysteine to L-cystine, which precipitates and is isolated via filtration.

  • Reduction to L-cysteine : Electrolytic reduction of L-cystine restores the thiol group.

  • Chiral purity verification : Liquid chromatography with chiral columns confirms >99% enantiomeric excess.

Chemical Conjugation via Carbodiimide-Mediated Coupling

Activation of Indole-3-Butanoic Acid

The carboxylic acid group of indole-3-butanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS):

  • Activation :

    • Indole-3-butanoic acid (10 mM) reacts with EDC (12 mM) and NHS (15 mM) in MES buffer (pH 5.5) for 30 minutes.

    • The activated NHS ester forms quantitatively, as confirmed by <sup>1</sup>H NMR.

  • Coupling to L-cysteine :

    • L-cysteine (12 mM) in Tris-HCl (pH 8.0) is added to the activated ester.

    • Reaction proceeds for 24 hours at 4°C to minimize racemization.

Purification and Characterization

  • Dialysis : Unreacted reagents are removed using a 1 kDa MWCO membrane against deionized water.

  • Lyophilization : The product is freeze-dried, yielding a white powder.

  • Purity assessment : Reverse-phase HPLC shows >95% purity, with retention time at 12.3 minutes (C18 column, 0.1% TFA in acetonitrile/water).

Challenges and Mitigation Strategies

  • Thiol oxidation : Conduct reactions under nitrogen atmosphere with 1 mM EDTA to prevent disulfide formation.

  • Racemization : Low-temperature coupling and minimized reaction time preserve L-configuration.

Hybrid Enzymatic-Chemical Approaches

Enzymatic Generation of Indole-3-Butanoyl Intermediate

Tryptophan synthase from Neurospora crassa ATCC-14692 catalyzes the synthesis of indole-3-butanoyl-L-serine from indole-3-butanoyl phosphate and L-serine. This intermediate undergoes transpeptidation with cysteine using glutamine transaminase.

One-Pot Reaction System

Combining tryptophan synthase, glutamine transaminase, and PLP in a single reactor enables continuous synthesis:

  • Substrate feeding : Indole-3-butanoyl phosphate (20 mM) and L-serine (25 mM) are fed incrementally.

  • Cofactor recycling : PLP (0.1 mM) is regenerated using NADH-dependent reductase.

Comparative Analysis of Synthesis Routes

Table 2 evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Enzymatic (E. coli)7899High120
Chemical (EDC/NHS)6595Moderate85
Hybrid8298Low150
  • Enzymatic synthesis excels in stereoselectivity but requires specialized bioreactors.

  • Chemical conjugation is cost-effective but struggles with racemization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (indol-3-yl)butanoyl-L-cysteine, and how can reaction yields be optimized under different conditions?

  • Methodology : Synthesis typically involves coupling indol-3-yl butanoic acid derivatives with L-cysteine via amide bond formation. Visible-light-mediated carbonylation (e.g., using Ru(bpy)₃Cl₂ as a photocatalyst) can enhance regioselectivity in indole functionalization . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysts : Transition-metal catalysts (e.g., Pd/Cu systems) for cross-coupling reactions .
  • Temperature control : Reactions at 60–80°C minimize side products in cysteine conjugation .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodology :

  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and isotopic patterns .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns on the indole ring and cysteine moiety (e.g., δ 7.0–7.5 ppm for indole protons) .
  • HPLC with UV/Vis detection : Quantifies purity using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound using enzymatic versus chemical catalysis?

  • Methodology :

  • Enzymatic routes : Indole-3-acetate O-methyltransferase (EC 2.1.1.278) methylates indole derivatives but may require Mg²⁺ cofactors and S-adenosyl methionine (SAM) as methyl donors .
  • Chemical catalysis : Palladium-mediated cross-couplings (e.g., Suzuki-Miyaura) enable direct functionalization of indole at the 3-position but risk racemization of L-cysteine .
    • Data contradiction : Enzymatic methods often yield higher stereochemical fidelity but lower scalability compared to chemical synthesis .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodology :

  • Standardized assays : Use isogenic cell lines to control genetic variability. For example, MTT assays in HEK293 vs. HeLa cells can clarify cell-specific uptake mechanisms .
  • Metabolomic profiling : LC-MS/MS identifies metabolites (e.g., glutathione conjugates) that may interfere with bioactivity .
  • Dose-response normalization : Adjust for differences in membrane permeability using logP values (predicted via ChemAxon) .

Q. How can computational models predict the interaction between this compound and biological targets?

  • Methodology :

  • Molecular docking : Software like AutoDock Vina simulates binding to indole-recognizing receptors (e.g., aryl hydrocarbon receptor). Key parameters include grid box sizes centered on ligand-binding domains .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds between cysteine’s carboxyl group and lysine residues .

Q. What experimental designs control stereochemistry during the synthesis of this compound?

  • Methodology :

  • Chiral auxiliaries : Use (R)-BINOL-derived catalysts to enforce L-cysteine’s S-configuration during coupling .
  • Protecting groups : Boc (tert-butyloxycarbonyl) on cysteine’s amine prevents racemization in acidic conditions .
  • Stereoselective migration : Gold-catalyzed reactions with thiols enable retention of indole’s 3-substitution geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(indol-3-yl)butanoyl-L-cysteine
Reactant of Route 2
Reactant of Route 2
(indol-3-yl)butanoyl-L-cysteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.